3'-Chloroflavone
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Overview
Description
3’-Chloroflavone: is a synthetic flavonoid derivative characterized by the presence of a chlorine atom at the 3’ position of the flavone structure. Flavonoids are a large group of naturally occurring compounds found in various fruits, vegetables, and beverages like tea and red wine. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Chloroflavone can be synthesized through the oxidative cyclization of 1-(substituted-2-hydroxy-phenyl)-3-(4’-dimethylamino-phenyl)-prop-2-en-1-ones (2-hydroxychalcones) using copper(II) chloride in dimethyl sulfoxide (DMSO) as a solvent. This method yields 3’-Chloroflavone with a good yield of around 72% .
Industrial Production Methods: While specific industrial production methods for 3’-Chloroflavone are not extensively documented, the general approach involves large-scale synthesis using the aforementioned oxidative cyclization method. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 3’-Chloroflavone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the flavone structure, potentially altering its biological activity.
Substitution: The chlorine atom at the 3’ position can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Scientific Research Applications
Chemistry: 3’-Chloroflavone is used as a precursor in the synthesis of various flavonoid derivatives.
Biology: In biological research, 3’-Chloroflavone is studied for its antimicrobial properties. It has shown activity against various bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .
Medicine: The compound’s antioxidant and anti-inflammatory properties are of interest in medical research. It is being investigated for its potential to treat conditions related to oxidative stress and inflammation, such as cardiovascular diseases and certain cancers .
Industry: 3’-Chloroflavone is used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients for various industrial applications .
Mechanism of Action
The mechanism of action of 3’-Chloroflavone involves several pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: 3’-Chloroflavone disrupts the cell membranes of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Flavone: The parent compound of 3’-Chloroflavone, lacking the chlorine substitution.
Flavonol: A hydroxylated derivative of flavone with similar biological activities.
Isoflavone: A structural isomer of flavone with distinct biological properties.
Uniqueness: 3’-Chloroflavone’s uniqueness lies in the presence of the chlorine atom at the 3’ position, which enhances its antimicrobial activity compared to other flavonoids.
Properties
CAS No. |
1849-61-2 |
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Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9ClO2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9H |
InChI Key |
JWTQJUQJIRWZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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